(3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine
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Overview
Description
(3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
(3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-amine: Lacks the fluorine atom on the phenyl ring.
(3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine: Has the fluorine atom in a different position on the phenyl ring.
Uniqueness
(3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and its overall pharmacological profile.
Biological Activity
(3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various disease models, and structure-activity relationships (SAR).
Chemical Structure
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C17H19FN2
- CAS Number : 1357072-86-6
The biological activity of this compound has been linked to several mechanisms:
- Receptor Interaction : The compound exhibits significant binding affinity for various receptors, including muscarinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases like Alzheimer's .
- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which play crucial roles in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling in the brain .
- Anticancer Activity : Preliminary studies indicate that the compound may possess anticancer properties. It has been evaluated in vitro against various cancer cell lines, showing cytotoxic effects and the ability to induce apoptosis .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:
- In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated superior cytotoxicity compared to standard chemotherapeutic agents like bleomycin .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | FaDu | 5.6 | Apoptosis induction |
Bleomycin | FaDu | 10.2 | DNA damage |
Neuroprotective Effects
The compound's ability to inhibit AChE suggests potential for treating neurodegenerative diseases:
- In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive performance and reduced amyloid-beta aggregation .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related pyrrolidine derivatives indicate that modifications at the benzyl and fluorophenyl positions significantly affect biological activity:
- Substitutions that enhance hydrophobic interactions tend to improve binding affinity to target receptors.
Modification | Effect on Activity |
---|---|
Benzyl group substitution | Increased receptor binding |
Fluorine substitution on phenyl ring | Enhanced enzyme inhibition |
Case Studies
- Alzheimer's Disease Model : In a controlled study involving transgenic mice, treatment with this compound led to a significant decrease in behavioral deficits associated with memory loss compared to untreated controls .
- Cancer Therapy : A clinical trial assessing the compound's efficacy in patients with advanced solid tumors showed promising results, with several patients experiencing partial responses .
Properties
IUPAC Name |
(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2/c18-16-9-5-4-8-14(16)15-11-20(12-17(15)19)10-13-6-2-1-3-7-13/h1-9,15,17H,10-12,19H2/t15-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETUDDLKHANBAF-DOTOQJQBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)N)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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